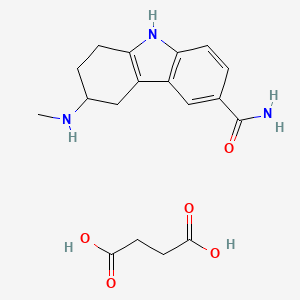

butanedioic acid,(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

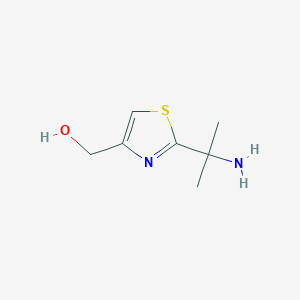

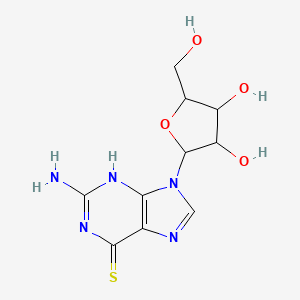

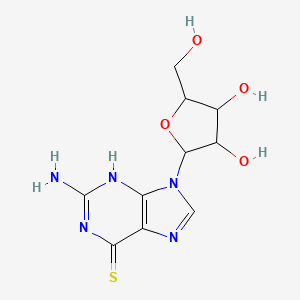

Frovatriptan succinate anhydrous is a selective serotonin (5-HT1B/1D) receptor agonist used primarily for the acute treatment of migraine attacks with or without aura in adults . It is a second-generation triptan that causes vasoconstriction of arteries and veins supplying blood to the head, thereby alleviating migraine symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Frovatriptan succinate anhydrous can be synthesized through various methods. One approach involves the crystallization of frovatriptan succinate in different solvent combinations, such as acetone and water, to obtain monohydrate and dihydrate forms. These hydrates can then be converted to anhydrous forms through solvent-mediated and solid-state transformation techniques . Another method involves preparing frovatriptan succinate in an amorphous form by dissolving it in suitable solvents and then removing the solvent .

Industrial Production Methods

Industrial production of frovatriptan succinate anhydrous typically involves optimizing the crystallization conditions to obtain the desired polymorphic form. This includes controlling the temperature, solvent concentration, and humidity levels to ensure the stability and purity of the anhydrous form .

Analyse Des Réactions Chimiques

Types of Reactions

Frovatriptan succinate anhydrous undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted frovatriptan derivatives.

Applications De Recherche Scientifique

Frovatriptan succinate anhydrous has several scientific research applications:

Chemistry: It is used to study the effects of serotonin receptor agonists on chemical pathways and reactions.

Biology: Researchers use it to investigate the biological mechanisms underlying migraine and other neurological disorders.

Medicine: It is widely studied for its efficacy in treating migraines and its potential use in other therapeutic areas.

Mécanisme D'action

Frovatriptan succinate anhydrous exerts its effects by selectively binding to serotonin (5-HT1B/1D) receptors in cranial arteries . This binding causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, thereby providing relief from migraine symptoms . The compound has a high affinity for these receptors and does not significantly affect GABA-mediated channel activity or benzodiazepine binding sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

Frovatriptan succinate anhydrous is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists, including:

- Sumatriptan

- Zolmitriptan

- Rizatriptan

- Naratriptan

Uniqueness

Frovatriptan succinate anhydrous is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms . It also has a high affinity for 5-HT1B receptors, making it particularly effective in treating migraines associated with menstruation .

Propriétés

IUPAC Name |

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTHWNUUXINXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

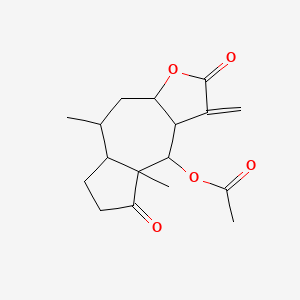

![5-[3-[bis(4-methoxyphenyl)-phenyl-methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxyhexyl]pentanamide](/img/structure/B13397153.png)